![molecular formula C9H9BrN2 B13016074 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2 and a molecular weight of 225.08516 g/mol This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing waste products.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Aplicaciones Científicas De Investigación
6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methyl groups. These interactions can lead to the modulation of biological pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological properties.
6-fluoro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in 6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties .
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
6-bromo-1,3-dimethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-12(2)8-3-7(10)4-11-9(6)8/h3-5H,1-2H3 |
Clave InChI |
WYZFFKZNMKAVLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1N=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


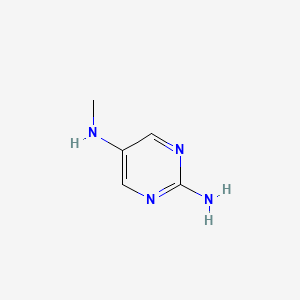
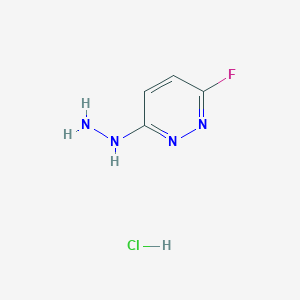



![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
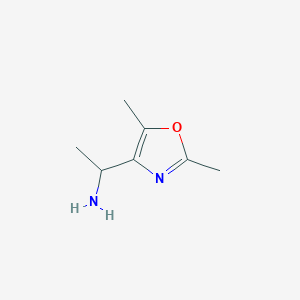

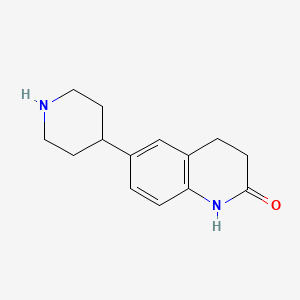
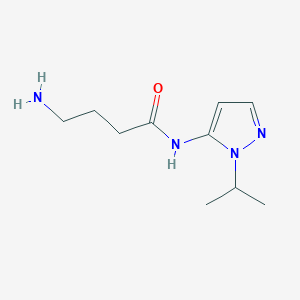
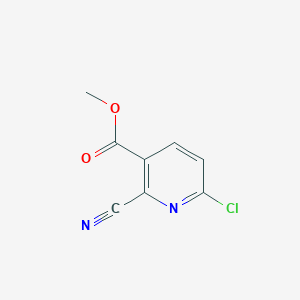
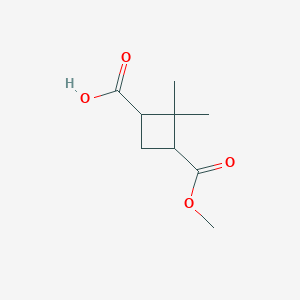
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
